3-(2-Phenylethenyl)quinolin-2(1H)-one
Description
3-(2-Phenylethenyl)quinolin-2(1H)-one is a quinolinone derivative characterized by a styryl (2-phenylethenyl) group at the C3 position of the quinolin-2(1H)-one core. This compound belongs to a broader class of 3-substituted quinolinones, which are synthesized via palladium-catalyzed C–H functionalization or cross-coupling reactions. For example, analogous compounds like 3-(heteroaryl)quinolin-2(1H)-ones are synthesized using Pd(OAc)₂/CuI catalysts and LiOtBu as a base, yielding derivatives with diverse heterocyclic substituents (e.g., benzoxazole, benzothiazole) . The styryl group in this compound confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
CAS No. |
80356-58-7 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H13NO/c19-17-15(11-10-13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)18-17/h1-12H,(H,18,19) |
InChI Key |
BBPZMADHJXZOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinone core, which can be derived from aniline and ethyl acetoacetate through a Friedländer synthesis.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
3-(2-Phenylethenyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The C3 substituent of quinolin-2(1H)-one derivatives dictates their biological and chemical profiles. Key analogs include:
Key Observations :
- Chalcone Derivatives (CTR-19, CTR-32): These compounds feature a propenone bridge between the quinolinone core and substituted phenyl rings. Methoxy and ethoxy groups enhance lipophilicity, with CTR-32 (ethoxy) showing improved metabolic stability compared to methoxy analogs .
- Halogenated Derivatives (15e, 15f) : Introduction of chloro or bromo atoms at the benzimidazole ring (e.g., 15e) significantly improves cytotoxicity against HepG2 and SK-OV-3 cells, surpassing 5-FU and cisplatin in potency .
Anticancer Activity:
- Chalcone Derivatives (CTR-21, CTR-32) : These compounds inhibit microtubule polymerization by binding to the colchicine site, inducing G2/M phase arrest and apoptosis. CTR-21 (8-methoxy substituent) and CTR-32 (2-ethoxy phenyl) exhibit IC₅₀ values in the low micromolar range against multidrug-resistant tumors .
- Hsp90 Inhibitors (3b, 4e): 3-(Heteroaryl)quinolin-2(1H)-ones, such as compound 3b (IC₅₀ = 28 µM), destabilize client proteins (e.g., CDK1) and stabilize Hsp90/Hsp70 complexes, offering a distinct mechanism from microtubule-targeting chalcones .
- Halogenated Benzimidazoles (15e, 15f) : These derivatives activate p53-dependent pathways, blocking HepG2 proliferation at G2/M phase .
Antimicrobial and Anti-inflammatory Activity:
- Isoxazoline Derivatives (AJI1–AJI8) : Incorporation of isoxazoline rings enhances antimicrobial activity against S. aureus and E. coli, with MIC values comparable to ciprofloxacin .
Neuropharmacological Activity:
- Mannich Base Derivatives (IIa4): 4-Chloro-1-phenyl-3-[3-morpholinopropanoyl]quinolin-2(1H)-one reduces immobility time in forced swim tests by 60%, indicating potent antidepressant activity via serotonin/norepinephrine reuptake modulation .
Key Contrasts with 3-(2-Phenylethenyl)quinolin-2(1H)-one
- Styryl vs.
- Phenyl vs. Heterocyclic Substituents : The phenyl group in the styryl moiety may favor π-π stacking interactions in biological targets, whereas thiophene (8UB) or benzimidazole (15e) substituents introduce heteroatom-mediated binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
